molecular formula C9H11N3O B14883215 2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile

2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile

Cat. No.: B14883215
M. Wt: 177.20 g/mol
InChI Key: YAPBHLBBGYVCGG-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile is a synthetic organic compound that features both an azetidine ring and a furan ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Furan Ring: The furan ring can be introduced via coupling reactions.

    Introduction of the Acetonitrile Group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The azetidine ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols may be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the nitrile group, such as primary amines.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-3-ylamino)-2-(furan-2-yl)acetonitrile: Similar structure but with a pyrrolidine ring.

    2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile: Similar structure but with a thiophene ring.

Uniqueness

2-(Azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile is unique due to the combination of the azetidine and furan rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-(azetidin-3-ylamino)-2-(furan-2-yl)acetonitrile

InChI

InChI=1S/C9H11N3O/c10-4-8(9-2-1-3-13-9)12-7-5-11-6-7/h1-3,7-8,11-12H,5-6H2

InChI Key

YAPBHLBBGYVCGG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC(C#N)C2=CC=CO2

Origin of Product

United States

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